
N-ベンジルアニリン
概要
説明
ベンジルアニリンは、N-ベンジルアニリンとしても知られており、分子式C13H13Nを持つ有機化合物です。これは、窒素原子にベンジル基が結合したアニリンの誘導体です。この化合物は、有機合成における用途や、さまざまな化学物質の製造における中間体として知られています。
2. 製法
合成経路と反応条件: ベンジルアニリンは、いくつかの方法で合成できます。一般的な方法の1つは、炭酸水素ナトリウムなどの塩基の存在下で、アニリンとベンジルクロリドを反応させる方法です。この反応は、通常、水などの溶媒中で、90〜95°Cの高温で、激しく撹拌して行われます。 生成物は、次に蒸留と結晶化によって精製されます .
工業的製造方法: 工業的には、ベンジルアニリンは、水素とパラジウム炭素などの触媒の存在下で、アニリンとベンズアルデヒドを還元アルキル化することで製造できます。 この方法は効率的であり、大規模生産に拡大することができます .
3. 化学反応解析
反応の種類: ベンジルアニリンは、以下を含むさまざまな化学反応を起こします。
酸化: ベンジルアニリンは、ベンジリデンアニリンを生成するために酸化することができます。
還元: それは、ジベンジルアニリンを生成するために還元することができます。
置換: ベンジルアニリンは、アルデヒドとのシッフ塩基の生成など、置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用することができます。
還元: パラジウム触媒の存在下で水素ガスが一般的に使用されます。
置換: 酸触媒の存在下でのアルデヒドやケトンが一般的な試薬です。
主な生成物:
酸化: ベンジリデンアニリン
還元: ジベンジルアニリン
置換: N-ベンジリデンアニリンなどのシッフ塩基.
科学的研究の応用
ベンジルアニリンは、科学研究において幅広い用途を持っています。
化学: それは、医薬品や染料を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: ベンジルアニリン誘導体は、抗菌性や抗癌性など、潜在的な生物活性を研究されています。
作用機序
ベンジルアニリンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、触媒反応では、ベンジルアニリンはリガンドとして作用し、金属中心と配位して、さまざまな化学変換を促進する錯体を形成することができます。 関与する経路には、多くの場合、中間錯体の形成が含まれ、さらに反応して所望の生成物を生成します .
類似の化合物:
- N-ベンジリデンアニリン
- ジベンジルアニリン
- N-サリチリデンアニリン
比較: ベンジルアニリンは、その特定の構造のために独特であり、その構造により、さまざまな化学反応に関与することができます。N-ベンジリデンアニリンと比較して、ベンジルアニリンは、特に還元反応と置換反応において、より汎用性の高い反応性を示します。 一方、ジベンジルアニリンは、ベンジルアニリンの還元生成物であり、より複雑な有機分子の合成において、主に異なる用途を持っています .
Safety and Hazards
生化学分析
Biochemical Properties
N-Benzylaniline plays a significant role in biochemical reactions, particularly as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is involved in the oxidative cleavage of the central double bond of lignostilbene, a process similar to those of other dioxygenases involved in carotenoid and abscisic acid biosynthesis. By inhibiting this enzyme, N-Benzylaniline can affect the metabolic pathways that rely on lignostilbene cleavage. Additionally, N-Benzylaniline interacts with vascular endothelial growth factor receptor-2 (VEGFR-2), showing potent inhibitory activity . This interaction highlights its potential in modulating angiogenesis and related biochemical pathways.
Cellular Effects
N-Benzylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-Benzylaniline can inhibit the activity of lignostilbene-alpha,beta-dioxygenase, leading to alterations in the metabolic pathways involving lignostilbene . This inhibition can impact cellular processes that depend on the products of lignostilbene cleavage. Furthermore, N-Benzylaniline’s interaction with VEGFR-2 suggests that it may affect angiogenesis and related cellular functions . These effects on cell signaling and gene expression can have broader implications for cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-Benzylaniline involves its binding interactions with specific biomolecules. As an inhibitor of lignostilbene-alpha,beta-dioxygenase, N-Benzylaniline binds to the enzyme’s active site, preventing it from catalyzing the oxidative cleavage of lignostilbene . This binding interaction is crucial for its inhibitory activity. Additionally, N-Benzylaniline’s interaction with VEGFR-2 involves binding to the receptor’s kinase domain, inhibiting its activity and downstream signaling pathways . These molecular interactions highlight the compound’s ability to modulate enzyme activity and receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzylaniline can change over time due to its stability and degradation. Studies have shown that N-Benzylaniline is relatively stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability can be affected by factors such as temperature and exposure to light. Over time, N-Benzylaniline may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of N-Benzylaniline on cellular processes.
Dosage Effects in Animal Models
The effects of N-Benzylaniline can vary with different dosages in animal models. At lower doses, N-Benzylaniline may exhibit its inhibitory effects on lignostilbene-alpha,beta-dioxygenase and VEGFR-2 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects observed in animal studies can help determine the safe and effective dosage range for N-Benzylaniline in biochemical research.
Metabolic Pathways
N-Benzylaniline is involved in several metabolic pathways, including those related to its role as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is part of the oxidative cleavage pathway of lignostilbene, and its inhibition by N-Benzylaniline can affect the production of downstream metabolites. Additionally, N-Benzylaniline’s interaction with VEGFR-2 suggests that it may influence metabolic pathways related to angiogenesis and cellular growth . Understanding these metabolic pathways is crucial for elucidating the compound’s broader biochemical effects.
Transport and Distribution
Within cells and tissues, N-Benzylaniline is transported and distributed through interactions with specific transporters and binding proteins. The compound is insoluble in water but soluble in organic solvents such as alcohol, chloroform, and diethyl ether . This solubility profile affects its distribution within biological systems. N-Benzylaniline’s transport and accumulation within cells can be influenced by its interactions with cellular membranes and transport proteins, affecting its localization and biochemical activity.
Subcellular Localization
N-Benzylaniline’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with VEGFR-2 suggests that N-Benzylaniline may localize to areas of the cell involved in receptor signaling . Understanding the subcellular localization of N-Benzylaniline is essential for elucidating its precise biochemical roles and effects.
準備方法
Synthetic Routes and Reaction Conditions: Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like water at elevated temperatures (90-95°C) with vigorous stirring. The product is then purified through distillation and crystallization .
Industrial Production Methods: In industrial settings, benzylaniline can be produced by the reductive alkylation of aniline with benzaldehyde in the presence of hydrogen and a catalyst such as palladium on carbon. This method is efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: Benzylaniline undergoes various chemical reactions, including:
Oxidation: Benzylaniline can be oxidized to form benzylideneaniline.
Reduction: It can be reduced to form dibenzylaniline.
Substitution: Benzylaniline can participate in substitution reactions, such as the formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Aldehydes or ketones in the presence of an acid catalyst are typical reagents.
Major Products:
Oxidation: Benzylideneaniline
Reduction: Dibenzylaniline
Substitution: Schiff bases such as N-benzylideneaniline.
類似化合物との比較
- N-benzylideneaniline
- Dibenzylaniline
- N-salicylideneaniline
Comparison: Benzylaniline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to N-benzylideneaniline, benzylaniline is more versatile in its reactivity, particularly in reduction and substitution reactions. Dibenzylaniline, on the other hand, is a product of the reduction of benzylaniline and has different applications, primarily in the synthesis of more complex organic molecules .
特性
IUPAC Name |
N-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000913 [mmHg] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-32-2 | |
| Record name | Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzylaniline?
A1: N-Benzylaniline has the molecular formula C13H13N and a molecular weight of 183.25 g/mol.
Q2: What are the common synthetic routes to N-Benzylaniline?
A2: N-Benzylaniline can be synthesized through various methods, including:
- Reductive Amination: This common approach involves the reaction of benzaldehyde and aniline in the presence of a reducing agent such as sodium borohydride or cyanoborohydride. []
- One-Pot Reductive Amination: This efficient method utilizes nitrobenzene and benzaldehyde in the presence of a catalyst and formic acid as the hydrogen donor. []
- Reaction of Benzyl Alcohol and Aniline: This method employs a catalyst, such as a coordinatively unsaturated Hf-MOF-808, to facilitate the N-alkylation reaction under base-free conditions. []
Q3: What spectroscopic techniques are commonly used to characterize N-Benzylaniline?
A3: N-Benzylaniline can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the compound's electronic transitions and can be used to study its optical properties. [, ]
Q4: What are the primary applications of N-Benzylaniline in organic synthesis?
A4: N-Benzylaniline serves as a versatile building block in organic synthesis, finding applications in:
- Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, including phenanthridines [, , ], dibenzo[c,f]thiazolo[3,2-a]azepines [], and quinoline derivatives. [, , ]
- Synthesis of Secondary Amines: It acts as a starting material in the production of various secondary amines through reactions such as alkylation and reductive amination. [, , , ]
- Polymer Chemistry: It serves as a monomer in the synthesis of polymers like poly(N-benzylaniline), which exhibits interesting properties such as solubility and semiconductivity. [, ]
Q5: What types of reactions is N-Benzylaniline known to undergo?
A5: N-Benzylaniline displays reactivity in various transformations, including:
- N-Alkylation: It can be further alkylated on the nitrogen atom to yield tertiary amines. [, ]
- Oxidation: N-Benzylaniline can be oxidized to benzylideneaniline under various conditions, including reactions with halogens or hypohalites in alkaline methanol [], as well as photocatalytic oxidation. [, ]
- Photochemical Reactions: N-Benzylaniline undergoes photochemical cyclization reactions to form phenanthridines and other heterocyclic compounds, particularly in the presence of Lewis acids like ethylaluminium dichloride. [, , , ]
- Rearrangement Reactions: Under specific conditions, N-Benzylaniline can undergo rearrangement reactions, such as the amino-Claisen rearrangement, leading to the formation of substituted anilines. [, ]
Q6: Can N-Benzylaniline act as a ligand in metal complexes?
A6: Yes, N-Benzylaniline can coordinate to transition metals, forming complexes that can be used as catalysts. For instance, ruthenium(II) complexes with N-Benzylaniline-derived ligands have demonstrated activity in hydrogen transfer catalysis. []
Q7: What are the mechanistic insights into N-Benzylaniline formation during catalytic reactions?
A7: The formation of N-Benzylaniline during catalytic processes often involves a borrowing hydrogen mechanism, particularly in reactions involving alcohols and amines. In these reactions:
Q8: Are there any reported structure-activity relationships (SAR) for N-Benzylaniline derivatives?
A8: Yes, research on N-Benzylaniline derivatives, particularly those containing halogen and nitro substituents, has revealed insights into their structure-activity relationships. Studies have shown that substituents on both the aniline and benzyl rings can significantly influence the compound's activity and metabolic fate. [, ] For example:
- Halogen Substituents: The presence and position of halogen substituents on the aromatic rings can significantly impact the compound's metabolic pathway, affecting the formation of amide, nitrone, and hydroxylated metabolites. []
- Nitro Substituents: The introduction of nitro groups can alter the electronic properties of the molecule, influencing its reactivity and potentially its biological activity. []
Q9: What are the known biological activities of N-Benzylaniline and its derivatives?
A9: N-Benzylaniline derivatives have shown promising biological activity in various areas, including:
- Antibacterial Activity: Certain N-Benzylaniline derivatives have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds show potential as novel antimicrobial agents targeting bacterial fatty acid biosynthesis. []
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): De novo designed N-Benzylaniline derivatives have shown potent inhibitory activity against VEGFR-2 tyrosine kinase, suggesting potential applications in cancer treatment by inhibiting angiogenesis. []
- Sodium Iodide Symporter (NIS) Function Inhibition: N-Benzylaniline analogues have been identified as potent inhibitors of NIS, a protein involved in iodide uptake by the thyroid gland. These inhibitors offer valuable tools for studying iodide capture mechanisms and developing new therapeutic strategies for thyroid-related diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

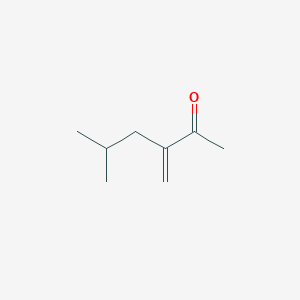
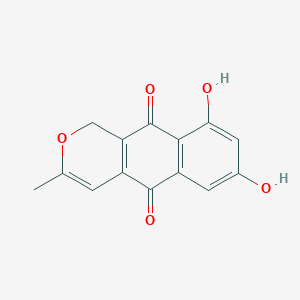
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
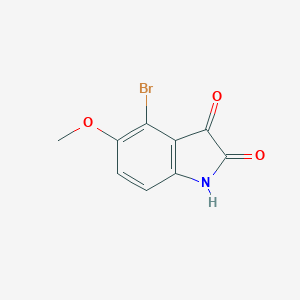
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
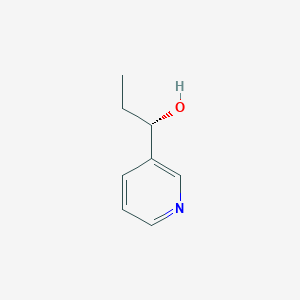

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)
![1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl-](/img/structure/B143158.png)

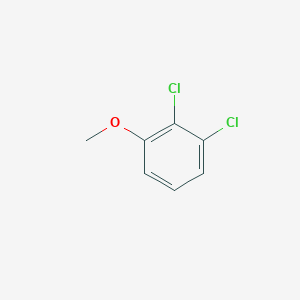
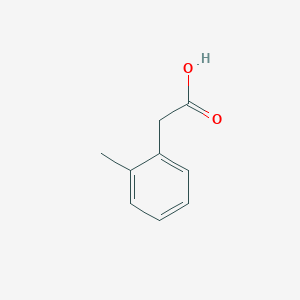
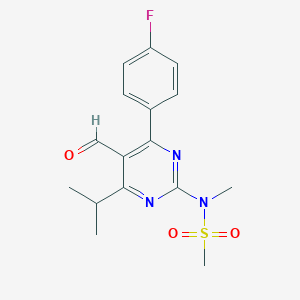
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)
